molecular formula C13H23NO4 B178237 Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 126503-08-0

Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No. B178237
M. Wt: 257.33 g/mol
InChI Key: NLDOEFRGMONVKA-UHFFFAOYSA-N
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Description

Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and agriculture.

Mechanism Of Action

The mechanism of action of tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and insects.

Biochemical And Physiological Effects

Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate has been found to have both biochemical and physiological effects. In biochemical studies, the compound has been found to inhibit the activity of certain enzymes, including cholinesterase and acetylcholinesterase. In physiological studies, the compound has been found to have insecticidal properties, as well as anti-cancer properties.

Advantages And Limitations For Lab Experiments

The advantages of using tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate in lab experiments include its potential as an anti-cancer agent and pesticide, as well as its relatively low toxicity. However, the limitations of using the compound in lab experiments include its complex synthesis method, as well as the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate. These include further studies on its potential as an anti-cancer agent and pesticide, as well as studies on its mechanism of action and potential side effects. Additionally, research on the synthesis method of the compound may lead to the development of more efficient and cost-effective methods. Finally, studies on the compound’s potential applications in other fields, such as materials science and engineering, may also be explored.
In conclusion, tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is a chemical compound that has significant potential in various scientific research fields. Further research is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate has been the subject of extensive scientific research due to its potential applications in various fields. In medicine, the compound has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells. In agriculture, the compound has been studied for its potential as a pesticide, as it has been found to have insecticidal properties.

properties

CAS RN

126503-08-0

Product Name

Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C13H23NO4/c1-10-9-13(16-7-8-17-13)5-6-14(10)11(15)18-12(2,3)4/h10H,5-9H2,1-4H3

InChI Key

NLDOEFRGMONVKA-UHFFFAOYSA-N

SMILES

CC1CC2(CCN1C(=O)OC(C)(C)C)OCCO2

Canonical SMILES

CC1CC2(CCN1C(=O)OC(C)(C)C)OCCO2

synonyms

1,4-Dioxa-8-azaspiro[4.5]decane-8-carboxylic acid, 7-Methyl-, 1,1-diMethylethyl ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester. A solution of 1,4-dioxa-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester (2.97 g) in TMEDA (2.2 mL) was cooled to −78° C. and sec-BuLi (1.8 M in THF, 13 mL) was added dropwise. The resulting yellow solution was aged at −78° C. for 1 h. Methyl iodide (1.5 mL) was added and the mixture was warmed from −78° C. to RT over 16 h. The reaction mixture was poured into water (800 mL) and extracted with EtOAc. The combined organic extracts were washed with H2O, brine, and dried over Na2SO4. Purification on SiO2 (330 g, 5 to 20% EtOAc/hexanes) provided 1.65 g of 7-methyl-1,4-dioxa-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester. Multiple aliquots of this ester were combined (2.29 g), treated with 5 mL of conc. HCl in 10 mL of dioxane, and heated at 65° C. for 6 h. The solvent was removed and the residue was dissolved in CH2Cl2 and treated with di-tert-butyldicarbonate (1.0 g). After 5 d, the mixture was diluted with satd. aq. NaHCO3 and H2O, and extracted with CH2Cl2. Purification on SiO2 (120 g, 5 to 15% EtOAc/hexanes) provided 1.40 g of the desired product as a white solid. 1H NMR (500 MHz, CDCl3): 4.69-4.59 (m, 1H), 4.21-4.12 (m, 1H), 3.30-3.20 (m, 1H), 2.66-2.57 (m, 1H), 2.47-2.36 (m, 1H), 2.32-2.23 (m, 1H), 2.22-2.15 (m, 1H), 1.42 (s, 9H), 1.11 (d, J=7.1 Hz, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.97 g
Type
reactant
Reaction Step Two
Name
Quantity
2.2 mL
Type
solvent
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
800 mL
Type
solvent
Reaction Step Five

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